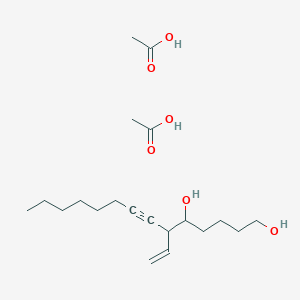

Acetic acid;6-ethenyltetradec-7-yne-1,5-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Essigsäure;6-Ethenyltetradeca-7-in-1,5-diol ist eine chemische Verbindung mit der Summenformel C16H24O3. Diese Verbindung zeichnet sich durch das Vorhandensein einer Essigsäuregruppe, einer Ethylengruppe und einer Tetradeca-7-in-1,5-diol-Struktur aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Essigsäure;6-Ethenyltetradeca-7-in-1,5-diol kann durch verschiedene Synthesewege erreicht werden. Ein übliches Verfahren beinhaltet die Reaktion von Tetradeca-7-in-1,5-diol mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt.

Industrielle Produktionsverfahren

In der industriellen Umgebung kann die Produktion von Essigsäure;6-Ethenyltetradeca-7-in-1,5-diol den Einsatz von kontinuierlichen Durchflussreaktoren beinhalten, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz des Prozesses zu maximieren, und es werden fortschrittliche Reinigungstechniken wie Chromatographie eingesetzt, um hochreine Produkte zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Essigsäure;6-Ethenyltetradeca-7-in-1,5-diol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxidionen).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Essigsäure;6-Ethenyltetradeca-7-in-1,5-diol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird derzeit erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Essigsäure;6-Ethenyltetradeca-7-in-1,5-diol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext des Gebrauchs ab.

Wirkmechanismus

The mechanism of action of acetic acid;6-ethenyltetradec-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Essigsäure: Eine einfache Carbonsäure mit der Formel CH3COOH.

Tetradeca-7-in-1,5-diol: Ein Diol mit einer Dreifachbindung an der siebten Kohlenstoffposition.

Ethylenglykol: Ein Diol mit der Formel C2H6O2.

Einzigartigkeit

Essigsäure;6-Ethenyltetradeca-7-in-1,5-diol ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

645615-27-6 |

|---|---|

Molekularformel |

C20H36O6 |

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

acetic acid;6-ethenyltetradec-7-yne-1,5-diol |

InChI |

InChI=1S/C16H28O2.2C2H4O2/c1-3-5-6-7-8-9-12-15(4-2)16(18)13-10-11-14-17;2*1-2(3)4/h4,15-18H,2-3,5-8,10-11,13-14H2,1H3;2*1H3,(H,3,4) |

InChI-Schlüssel |

HAPNTFHJVPKOEL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC#CC(C=C)C(CCCCO)O.CC(=O)O.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)

![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)

![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)

![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)

![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)

![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)

![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)